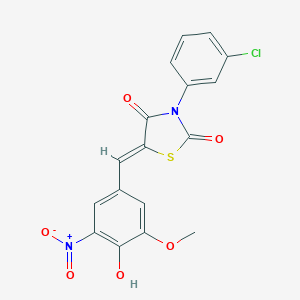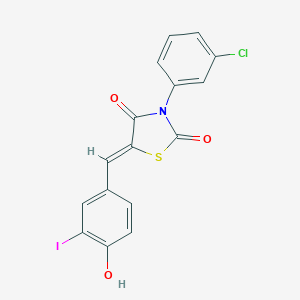![molecular formula C17H16FN5OS B301291 2-{[1-(3,4-dimethylphenyl)-1H-tetraazol-5-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B301291.png)
2-{[1-(3,4-dimethylphenyl)-1H-tetraazol-5-yl]sulfanyl}-N-(2-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[1-(3,4-dimethylphenyl)-1H-tetraazol-5-yl]sulfanyl}-N-(2-fluorophenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as DTA-1, and it belongs to the class of tetrazole-based compounds.
Mechanism of Action
DTA-1 works by binding to a protein called glucocorticoid-induced tumor necrosis factor receptor (GITR) on the surface of immune cells. This binding activates the immune cells, leading to the production of cytokines and other signaling molecules that help fight cancer and infections. DTA-1 also inhibits the activity of regulatory T cells, which suppress the immune system, further enhancing the immune response.
Biochemical and Physiological Effects:
DTA-1 has been shown to have several biochemical and physiological effects. It activates CD8+ T cells, leading to increased cytokine production and enhanced immune response. It also inhibits the activity of regulatory T cells, leading to a further boost in the immune response. DTA-1 has been shown to have anti-tumor and anti-inflammatory properties, making it a promising candidate for cancer and autoimmune disease treatment.
Advantages and Limitations for Lab Experiments
DTA-1 has several advantages for lab experiments. It is a well-characterized compound with a known mechanism of action, making it easy to study. It has been shown to be effective in activating immune cells and enhancing the immune response. However, DTA-1 also has some limitations. Its synthesis involves several steps and requires careful handling of chemicals and equipment. It is also relatively expensive, which may limit its use in some experiments.
Future Directions
There are several future directions for the study of DTA-1. One area of interest is the development of DTA-1-based immunotherapies for cancer and autoimmune diseases. Another area of interest is the study of DTA-1 in combination with other immune-modulating drugs to enhance its therapeutic potential. Additionally, further research is needed to understand the long-term effects of DTA-1 on the immune system and its potential side effects.
Synthesis Methods
The synthesis of DTA-1 involves the reaction of 2-chloro-N-(2-fluorophenyl)acetamide with sodium azide and 3,4-dimethylphenylhydrazine in the presence of copper sulfate. The resulting product is then treated with thioacetic acid to obtain DTA-1. The process involves several steps and requires careful handling of chemicals and equipment.
Scientific Research Applications
DTA-1 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-tumor and anti-inflammatory properties, making it a promising candidate for cancer and autoimmune disease treatment. DTA-1 has also been studied for its ability to activate immune cells, specifically CD8+ T cells, which play a crucial role in fighting cancer and infectious diseases.
properties
Product Name |
2-{[1-(3,4-dimethylphenyl)-1H-tetraazol-5-yl]sulfanyl}-N-(2-fluorophenyl)acetamide |
|---|---|
Molecular Formula |
C17H16FN5OS |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
2-[1-(3,4-dimethylphenyl)tetrazol-5-yl]sulfanyl-N-(2-fluorophenyl)acetamide |
InChI |
InChI=1S/C17H16FN5OS/c1-11-7-8-13(9-12(11)2)23-17(20-21-22-23)25-10-16(24)19-15-6-4-3-5-14(15)18/h3-9H,10H2,1-2H3,(H,19,24) |
InChI Key |
ADYJISCZWNHFHD-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC=CC=C3F)C |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC=CC=C3F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-(3-Chlorophenyl)-5-[4-(diethylamino)-2-methoxybenzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B301210.png)
![3-(3-Chlorophenyl)-5-[4-(diethylamino)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B301212.png)



![2-[(4-{(Z)-[3-(3-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxyphenoxy)methyl]benzonitrile](/img/structure/B301219.png)
![4-{4-[(4-Chlorobenzyl)oxy]-3-methoxybenzylidene}-1-(3-chlorophenyl)-3,5-pyrazolidinedione](/img/structure/B301225.png)
![4-{4-[(4-Chlorobenzyl)oxy]-3-methoxybenzylidene}-1-(3-chloro-4-methylphenyl)-3,5-pyrazolidinedione](/img/structure/B301226.png)
![(4Z)-4-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-1-(3,4-dimethylphenyl)pyrazolidine-3,5-dione](/img/structure/B301227.png)
![4-(2-{[1-(3-chloro-4-methylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-1H-pyrrol-1-yl)benzenesulfonamide](/img/structure/B301228.png)
![4-(2-{(Z)-[1-(4-chlorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}-1H-pyrrol-1-yl)benzenesulfonamide](/img/structure/B301230.png)
![4-(2-{(Z)-[1-(4-methylphenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}-1H-pyrrol-1-yl)benzenesulfonamide](/img/structure/B301231.png)